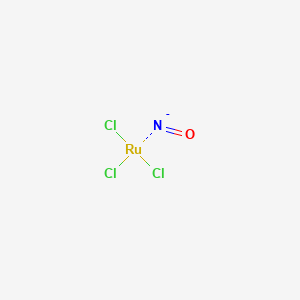

Ruthenium, trichloronitrosyl-

Descripción

Significance of Transition Metal Complexes in Advanced Materials and Catalysis

Transition metal complexes are fundamental to significant advancements in the fields of advanced materials and catalysis. acs.org Their unique electronic properties, arising from partially filled d orbitals, allow them to readily accept and donate electrons, facilitating a wide range of chemical reactions. acs.org This capability enables them to act as effective catalysts by shuttling between different oxidation states, breaking chemical bonds in reactant molecules, and stabilizing key reaction intermediates. acs.org The tunability of their properties through the careful selection of metals and the design of surrounding ligands is a key factor in their widespread application. acs.org

In catalysis, transition metal complexes are indispensable, underpinning more than 85% of processes in the chemical industry. acs.org They are crucial in both homogeneous and heterogeneous catalysis. acs.orgaithor.com Homogeneous catalysts, which exist in the same phase as the reactants, allow for high selectivity and activity under mild conditions, with their mechanisms often describable with atomic precision. acs.org Heterogeneous catalysts, typically solid materials, are valued for their robustness and ease of separation from reaction products. acs.org The versatility of these complexes has enabled the synthesis of complex molecules and materials that were previously inaccessible, driving innovation in pharmaceuticals, polymers, and fine chemicals. numberanalytics.com

In the realm of advanced materials, transition metal complexes are integral to the design of functional materials with specific magnetic, optical, and electronic properties. acs.org The ability to control the geometry and electronic structure of these complexes through ligand design allows for the creation of materials with tailored characteristics, such as molecular magnets and light-emitting diodes. acs.org

Overview of Ruthenium in Coordination Chemistry

Ruthenium, a member of the platinum group metals, possesses a particularly rich and versatile coordination chemistry. researchgate.netrsdjournal.org It can exist in a wide range of oxidation states, from -2 to +8, with the +2, +3, and +4 states being the most common in its coordination complexes. wikipedia.org This wide array of stable oxidation states allows ruthenium to participate in a diverse range of chemical transformations, particularly in catalysis. numberanalytics.com

A hallmark of ruthenium chemistry is its ability to form stable complexes with a vast number of ligands through coordination with various donor atoms, including nitrogen, phosphorus, oxygen, and sulfur. researchgate.net The intermediate nature of ruthenium allows it to bind effectively to both soft and hard donor atoms. researchgate.net Ruthenium complexes typically adopt octahedral geometries, although other coordination numbers and geometries are known. researchgate.net

The field of ruthenium coordination chemistry is extensive, with applications spanning from catalysis to medicine. researchgate.net Ruthenium trichloride (B1173362) (RuCl₃·xH₂O) is a common and versatile starting material for the synthesis of a multitude of ruthenium compounds. wikipedia.orgresearchgate.net Notable classes of ruthenium complexes include:

Ammine and Polypyridyl Complexes: These are central to the study of photo-redox processes and have applications in solar energy conversion and as biological probes. researchgate.net Tris(bipyridine)ruthenium(II) chloride is a classic example, known for its luminescent properties. wikipedia.org

Phosphine (B1218219) Complexes: These are frequently used as precursors in homogeneous catalysis. researchgate.net For instance, Grubbs' catalyst, a ruthenium-based complex, is widely used in alkene metathesis reactions, a discovery that was recognized with a Nobel Prize. wikipedia.org

Arene Complexes: These complexes are noted for their structural versatility. The arene ligand blocks three coordination sites, which helps to minimize the formation of isomeric mixtures in subsequent reactions. researchgate.net

Historical Context of Nitrosyl Ruthenium Complexes

The study of nitrosyl ruthenium complexes, which contain the nitric oxide (NO) ligand, has a long history and continues to be an active area of research. These complexes are significant for their unique reactivity and potential applications, ranging from catalysis to medicine. nih.govrsc.org The initial research into ruthenium-nitrosyl complexes often began with simple ligand systems, such as ammine complexes. db-thueringen.de

One of the earliest and most fundamental starting materials for many nitrosyl ruthenium species is trichloronitrosylruthenium. researchgate.netresearchgate.net The synthesis of related compounds, like dipotassium (B57713) pentachloronitrosylruthenate (K₂[Ru(NO)Cl₅]), was also a key development in the field. researchgate.netresearchgate.net The Ru-NO bond in these complexes is notable for its stability and its characteristic linear geometry, which can be described as a {Ru(II)-NO+} formulation. nih.gov

A significant aspect of nitrosyl ruthenium chemistry is the interconversion between the nitrosyl (NO+) and nitrite (B80452) (NO₂⁻) ligands, a reactivity pattern that was explored in early studies. acs.org More recent research has focused on the photochemical properties of these complexes. rsc.org It has been discovered that light can induce the release of nitric oxide from various ruthenium nitrosyl complexes, a property that has led to their investigation as potential photoactivated therapeutic agents for the controlled delivery of NO to biological targets. nih.govresearchgate.netpitt.edu The ability to tune the photochemical and redox properties of these complexes by modifying the other ligands attached to the ruthenium center is a driving force for current research. researchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

nitroxyl anion;trichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQMRLQLDFJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066436 | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18902-42-6 | |

| Record name | Trichloronitrosylruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitrosylruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Coordination Chemistry and Electronic Structures

Ligand Field Theory and Electronic Configuration of Nitrosyl Ruthenium Centers

The electronic structure of ruthenium nitrosyl complexes is often described using the Enemark-Feltham notation, {RuNO}n, where 'n' represents the total number of d-electrons on the ruthenium center plus the π* electrons of the nitrosyl ligand. nih.govrsc.org For most common ruthenium nitrosyl complexes, including derivatives of trichloronitrosylruthenium, the configuration is {RuNO}6. nih.govrsc.orgnih.gov This is typically formulated as a complex between Ru(II) (a d6 metal ion) and the nitrosyl cation, NO+. nih.govrsc.orgacs.org The singlet spin state of [Ru(II)(NO+)L5] complexes has been found to be the most stable. acs.orgnih.gov

Ligand field theory provides a framework for understanding the electronic structure and properties of these complexes. The nitrosyl ligand (NO+) is a strong π-acceptor and a moderate σ-donor. researchgate.net This strong π-accepting character significantly influences the electronic properties of the ruthenium center. The interaction involves σ-donation from the nitrogen lone pair to a vacant ruthenium d-orbital and, more importantly, π-back-donation from filled ruthenium d-orbitals into the empty π* orbitals of the NO+ ligand. researchgate.netscribd.com This back-bonding is crucial in stabilizing the Ru-NO bond.

The nature of the other ligands (L) in the coordination sphere, such as the chloride ions in trichloronitrosylruthenium, modulates the electronic properties of the {RuNO}6 core. rsc.orgnih.gov The strength of the ligand field, influenced by these co-ligands, affects the energy levels of the ruthenium d-orbitals. acs.orgjaea.go.jp For instance, stronger σ-donating and π-accepting ligands increase the ligand field splitting, which in turn influences parameters like the 99Ru Mössbauer isomer shift and quadrupole splitting. acs.orgnih.govacs.org

Structural Characterization of Ruthenium-Nitrosyl Bonds

Linear versus Bent Nitrosyl Coordination Modes

The coordination of the nitrosyl ligand to a metal center can be either linear or bent. In the case of {RuNO}6 complexes, such as derivatives of Ruthenium, trichloronitrosyl-, the Ru-N-O linkage is typically linear or very close to linear. nih.govacs.orgwikipedia.org This linearity is characteristic of the NO+ formulation, where the nitrogen atom is considered to be sp-hybridized. The Ru-N-O angles in such complexes are generally found to be in the range of 170-180°. nih.govrsc.org

In contrast, a bent M-N-O geometry is observed in complexes with a higher electron count, such as {RuNO}7 or {RuNO}8 species, which are formally described as containing Ru(II)-NO• or Ru(II)-NO-, respectively. rsc.orgnih.govwikipedia.org The reduction of a {RuNO}6 complex to a {RuNO}7 species leads to the population of the π*(NO) orbital, resulting in a bent Ru-N-O arrangement. rsc.orgrsc.org This change in geometry is accompanied by a lengthening of the N-O bond and a decrease in its stretching frequency in infrared (IR) spectroscopy. wikipedia.orgrsc.org

The distinction between linear and bent nitrosyl ligands can be readily made using IR spectroscopy. Linear M-N-O groups typically exhibit N-O stretching frequencies (ν(NO)) in the range of 1650–1900 cm-1, whereas bent nitrosyls absorb at lower frequencies, between 1525 and 1690 cm-1. wikipedia.org For example, the ν(NO) for {RuNO}6 complexes is often observed above 1800 cm-1, while for {RuNO}7 complexes it is significantly lower. nih.govrsc.org

| Property | Linear {RuNO}6 | Bent {RuNO}7 |

|---|---|---|

| Formalism | Ru(II)-NO+ | Ru(II)-NO• |

| Ru-N-O Angle | ~180° | ~120-140° |

| ν(NO) (cm-1) | 1800-1950 | 1600-1680 |

Influence of Nitrosyl Ligand on Metal Center Electronic Properties

The strong π-accepting nature of the nitrosyl ligand has a profound impact on the electronic properties of the ruthenium center. The extensive π-back-donation from the metal d-orbitals to the NO+ π* orbitals leads to a significant delocalization of electron density. researchgate.netscribd.com This has several consequences:

Stabilization of the Ru(II) oxidation state: The back-bonding helps to relieve electron density from the metal center, thus stabilizing the relatively low +2 oxidation state of ruthenium.

Strengthening of the Ru-N bond: The combination of σ-donation and π-back-donation results in a strong Ru-N bond with considerable double-bond character.

Trans-influence: The nitrosyl ligand exerts a strong trans-influence, meaning it weakens the bond of the ligand positioned trans to it. This is due to competition for the same metal d-orbitals for π-bonding. scribd.com

Electrophilicity of the nitrosyl nitrogen: The significant electron withdrawal by the ruthenium center makes the nitrogen atom of the coordinated nitrosyl group susceptible to nucleophilic attack. wikipedia.org

Stereochemistry and Geometric Isomerism in Ruthenium, Trichloronitrosyl- Derivatives

For a six-coordinate complex like [Ru(NO)Cl3L2], where L represents other ligands, several geometric isomers are possible. The arrangement of the three chloride ligands and the other two ligands around the central ruthenium atom, relative to the nitrosyl group, determines the stereochemistry.

In derivatives of trichloronitrosylruthenium, different isomers can arise depending on the positions of the chloride and other ancillary ligands. For example, in complexes of the type [Ru(NO)Cl3(L)2], where L is a neutral ligand, mer and fac isomers with respect to the three chloride ligands are possible. Furthermore, the arrangement of the two L ligands relative to each other and to the nitrosyl group can lead to cis and trans isomers.

For instance, studies on ruthenium nitrosyl complexes with terpyridine (tpy) ligands, [Ru(tpy)Cl3(NO)], have identified both cis and trans isomers based on the position of the nitrosyl group relative to the tridentate tpy ligand. rsc.org The synthesis of these isomers can often be controlled by the reaction conditions. rsc.org The different geometric arrangements can lead to variations in bond lengths and angles within the coordination sphere. For example, the Ru-N(O) bond length can differ between cis and trans isomers. rsc.org The study of such isomers is crucial as the geometric arrangement of ligands can significantly impact the complex's reactivity and photochemistry. mdpi.com

Ligand Substitution and Exchange Kinetics in Ruthenium-Nitrosyl Systems

Ligand substitution reactions in ruthenium nitrosyl complexes are fundamental to their chemistry and applications. The kinetics and mechanisms of these reactions are influenced by several factors, including the nature of the entering and leaving groups, the solvent, and the electronic properties of the ruthenium center.

Studies on various ruthenium nitrosyl complexes have shown that ligand substitution can proceed through different mechanisms. For example, the substitution of a nitro ligand by a water molecule in certain ruthenium nitrosyl complexes in aqueous solution has been suggested to proceed via an associative interchange pathway. researchgate.netresearchgate.net

The rate of ligand substitution is highly dependent on the nature of the ligands present in the complex. For instance, the kinetics of the thermal back-reaction to re-form nitrosyl complexes after photodissociation of NO show a strong dependence on the solvent, with second-order rate constants varying by several orders of magnitude. nih.govacs.orgscispace.com This highlights the crucial role of the solvent acting as a ligand in the intermediate species.

Mechanistic Investigations of Ruthenium Nitrosyl Reactivity

Electron Transfer Pathways and Redox Chemistry Involving Ruthenium, Trichloronitrosyl-

Ruthenium, trichloronitrosyl- is a coordination compound that is known to participate in redox reactions. cymitquimica.comresearchgate.net The redox chemistry of ruthenium nitrosyl complexes is centered on the {RuNO} core. The formal oxidation state of ruthenium and the charge on the nitrosyl ligand can be described by the Enemark-Feltham notation, {RuNO}, where 'n' is the sum of the metal's d-electrons and the π* electrons of the NO ligand. For the common linear Ru-N-O arrangement, the complex is typically described as a {RuNO} species, corresponding to a Ru(II) center with a coordinated NO ligand.

The redox potential of the {RuNO} moiety is highly sensitive to the nature of the other ligands coordinated to the ruthenium center. The cyclic voltammograms of nitrosyl ruthenium complexes with polypyridinic ligands revealed pairs of waves associated with the NO/NO centered redox process. nih.gov For instance, the LUMO (Lowest Unoccupied Molecular Orbital) in these complexes often has a major contribution from the NO moiety, confirming the nitrosyl group's involvement in the reduction process. nih.gov The reduction of a {RuNO} complex is a one-electron process leading to a {RuNO} species. scispace.com This redox activity is fundamental to the various reaction pathways exhibited by these compounds. The table below presents redox potential data for a selection of ruthenium nitrosyl complexes, illustrating the influence of the ancillary ligands on the electron transfer properties of the Ru-NO core.

| Complex | Redox Couple (E₁/₂) | Potential (V vs Ag/AgCl) | Reference |

| cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ (imidazole derivative) | NO⁺/⁰ | 0.250 | nih.gov |

| cis-[Ru(NO)(bpy)₂(L)]ⁿ⁺ (imidazole derivative) | NO⁺/⁰ | 0.075 | nih.gov |

| cis-[Ru(SO₃)(NO)(bpy)₂]⁺ | NO⁺/⁰ | -0.115 | nih.gov |

This table illustrates how the choice of co-ligands (L) can tune the redox potential of the nitrosyl moiety in ruthenium complexes.

Detailed Reaction Mechanisms in Catalytic Cycles

Ruthenium complexes are renowned for their catalytic activity in a wide range of organic transformations. While certain classes of ruthenium compounds are staples in modern catalysis, the direct involvement of Ruthenium, trichloronitrosyl- in some of these cycles is not well-documented.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, famously catalyzed by ruthenium-carbene complexes, often referred to as Grubbs' catalysts. ljmu.ac.uk The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps between the ruthenium-carbene and an olefin, proceeding via a metallacyclobutane intermediate. ljmu.ac.uk Mechanistic studies have explored both associative and dissociative pathways for ligand exchange during the catalytic cycle. nih.govchalmers.se

However, based on a review of the available scientific literature, there is no evidence to suggest that Ruthenium, trichloronitrosyl- is employed as a catalyst or pre-catalyst in olefin metathesis reactions. This catalytic field is dominated by ruthenium complexes featuring a metal-carbon double bond, a structural motif absent in Ruthenium, trichloronitrosyl-.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a key "click chemistry" reaction that typically yields 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The mechanism for RuAAC is understood to proceed via an oxidative coupling of the azide (B81097) and alkyne reactants at the ruthenium center. researchgate.netcore.ac.ukdntb.gov.ua This process forms a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to release the triazole product. core.ac.ukdntb.gov.ua

The catalysts most effective for this transformation are typically ruthenium(II) complexes such as [CpRuCl] (where Cp is pentamethylcyclopentadienyl). nih.govchalmers.secore.ac.ukdntb.gov.uafrontiersin.org A review of the pertinent literature indicates that Ruthenium, trichloronitrosyl- is not used as a catalyst for this specific cycloaddition reaction.

Ligand substitution is a fundamental reaction for coordination compounds like Ruthenium, trichloronitrosyl-. These reactions can proceed through various mechanisms, primarily classified as dissociative (D), associative (A), or interchange (I). conicet.gov.ar In a dissociative mechanism, a ligand first departs from the metal center, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. conicet.gov.ar This pathway is often favored by sterically crowded complexes. Conversely, in an associative mechanism, the incoming ligand first binds to the metal, forming a higher-coordinate intermediate, from which the leaving group then departs. conicet.gov.ar Octahedral Ru(II) complexes often favor a dissociative ligand exchange mechanism, whereas ligand substitution at Ru(III) centers is generally slower. dntb.gov.uanih.gov

Ruthenium, trichloronitrosyl- is known to be reactive in solution, where it can undergo hydrolysis, a form of ligand substitution where water molecules replace one or more of the chloride ligands. core.ac.ukpitt.edu This reactivity implies that ligand dissociation and association are key mechanistic steps. For example, the hydrolysis of NAMI-A type ruthenium complexes, which also feature Ru-Cl bonds, is known to be highly dependent on pH and chloride concentration, involving the release of chloride and N-heterocyclic ligands. pitt.edu While detailed kinetic studies specifically on the ligand exchange of Ruthenium, trichloronitrosyl- are not extensively covered in the reviewed literature, its observed reactivity in the presence of various nucleophiles points to the operation of these fundamental substitution pathways. cymitquimica.com

Ruthenium nitrosyl complexes are well-known for their photoactivity, particularly the light-induced release of the nitric oxide (NO) ligand. core.ac.ukpitt.edu This process is a key feature of photoactivated chemotherapy (PACT), where light is used to trigger the release of a therapeutic agent at a specific site. The photoactivation mechanism is typically initiated by the absorption of light (UV or visible), which populates a metal-to-ligand charge transfer (MLCT) excited state. pitt.edu

For trichloronitrosylruthenium, photolysis has been shown to release NO, which can subsequently induce biological effects like the relaxation of aortic rings. core.ac.uk The quantum yields for NO release from various trans-[Ru(NH₃)₄L(NO)]³⁺ complexes are sensitive to the nature of the ancillary ligand L and the irradiation wavelength, indicating that the electronic structure of the complex can be tuned to control its photosensitivity. core.ac.uk In some advanced systems, the photoactivation of specifically designed ruthenium(II) complexes can trigger a cascade of biological responses, such as endoplasmic reticulum stress and activation of the STING pathway, leading to cancer cell death.

Nucleophilic Attack and Electrophilic Activation in Ruthenium Nitrosyl Reactions

The coordination of the nitrosyl group to a ruthenium center significantly influences its reactivity. In {RuNO} complexes, the linear Ru-N-O geometry signifies substantial NO character, rendering the nitrosyl nitrogen highly electrophilic. scispace.com This electrophilic activation makes the nitrosyl ligand susceptible to attack by a wide range of nucleophiles. cymitquimica.com

| Complex | Nucleophile | k (M⁻¹s⁻¹) | Conditions | Reference |

| [Ru( researchgate.netaneS₃)(bpy)(NO)]³⁺ | OH⁻ | 1.39 x 10⁻¹ | CH₃CN, 298 K | scispace.com |

| [Ru( researchgate.netaneS₃)(pap)(NO)]³⁺ | OH⁻ | 2.84 x 10⁻¹ | CH₃CN, 298 K | scispace.com |

| [Ru(bpy)(tpm)NO]³⁺ (converted to nitro complex) | OH⁻ | 3.05 x 10⁶ | Aqueous, 298 K |

This table provides kinetic data for the nucleophilic attack of hydroxide (B78521) on different ruthenium nitrosyl complexes, highlighting the influence of the ligand environment on reactivity. pitt.eduaneS₃ = 1,4,7-trithiacyclononane; bpy = 2,2'-bipyridine (B1663995); pap = 2-phenylazopyridine; tpm = tris(1-pyrazolyl)methane.

This electrophilic nature is a general feature, and similar nucleophilic additions have been observed with other nucleophiles such as amines and thiolates, making it a cornerstone of ruthenium nitrosyl reactivity. cymitquimica.com

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) for Nitrosyl Mode Analysis

The ν(NO) band in ruthenium nitrosyl complexes is typically observed in the range of 1870 to 1900 cm⁻¹. oup.com The position of this band provides crucial information about the nature of the Ru-NO bond. For instance, a higher ν(NO) frequency is indicative of a greater degree of π-back donation from the metal to the nitrosyl ligand, suggesting a stronger Ru-NO bond. oup.com In situ FT-IR spectroelectrochemistry has been employed to study the reduction of ruthenium(II) nitrosyl complexes, revealing significant shifts in the ν(NO) frequency upon electron transfer. nih.gov For example, a one-electron reduction can cause a dramatic decrease in the N–O stretching frequency by approximately 300 cm⁻¹, indicating the formation of a Ru(II)NO• species. nih.gov

Differentiation of Nitrosyl Coordination Geometries

A key application of vibrational spectroscopy in this context is the differentiation between linear and bent nitrosyl coordination geometries. The observation of ν(NO) bands in the range of 1870 to 1900 cm⁻¹ is characteristic of a linear Ru-N-O arrangement, corresponding to an NO⁺ ligand. oup.com Conversely, a significantly lower stretching frequency would suggest a bent coordination mode, indicative of an NO⁻ ligand. This distinction is fundamental to understanding the electronic structure and reactivity of the complex. For example, in studies of nitrosyl[poly(1-pyrazolyl)borato]ruthenium(III) complexes, the ν(NO) values confirmed a linear coordination mode. oup.comoup.com Furthermore, upon reduction of certain ruthenium nitrosyl complexes, the Ru-N-O angle changes from nearly linear to severely bent, which is accompanied by a significant shift in the ν(NO) stretching vibration to lower wavenumbers. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, etc.)

NMR spectra are recorded on spectrometers operating at specific frequencies for each nucleus, and chemical shifts are reported in parts per million (ppm) relative to a standard. rsc.org For instance, in the characterization of new nitrosyl-[poly(1-pyrazolyl)borato]ruthenium complexes, ¹H, ¹³C, and ¹¹B NMR data were instrumental in their structural determination. oup.comoup.com

Elucidation of Molecular Structures and Dynamic Processes

NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning specific resonances and understanding the connectivity of atoms within the molecule. oup.comoup.comembrapa.br For example, ¹H NOE (Nuclear Overhauser Effect) measurements have been used to determine the spatial proximity of protons, aiding in the individual assignment of pyrazolyl protons in coordinated and uncoordinated groups. oup.comoup.com

Furthermore, temperature-dependent NMR studies can provide insights into dynamic processes such as ligand exchange. researchgate.net In paramagnetic ruthenium(III) complexes, the analysis of NMR shifts is more complex due to the presence of an unpaired electron. nih.govsci-hub.box In such cases, the total NMR shift is a combination of orbital and hyperfine contributions, which can be separated by analyzing the temperature dependence of the spectra. nih.gov Relativistic DFT calculations are often employed to interpret the experimental NMR data for these paramagnetic compounds. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium Nitrosyl Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons. It is particularly valuable for characterizing paramagnetic ruthenium nitrosyl complexes, which can exist in various oxidation states. rsc.orgresearchgate.netnih.govias.ac.infarmaceut.org

EPR spectroscopy provides information about the electronic structure and the local environment of the paramagnetic center. The technique measures the absorption of microwaves by an unpaired electron in a magnetic field, and the resulting spectrum is characterized by its g-values and hyperfine coupling constants. ias.ac.in For instance, the EPR spectrum of a reduced ruthenium nitrosyl complex, described as a Ru(II)NO• species, showed signals consistent with an S = 1/2 spin state. rsc.org The g-values and ¹⁴N hyperfine coupling constants obtained from the spectrum provide detailed information about the electronic distribution within the Ru-NO moiety. rsc.org

EPR has also been instrumental in confirming the location of redox changes in ruthenium nitrosyl porphyrin complexes. conicet.gov.ar Spectroelectrochemical EPR measurements have shown that the one-electron reduction of these complexes is largely centered on the NO ligand, leading to the formation of a Ru(II)NO• intermediate. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. conicet.gov.armdpi.comdalalinstitute.com This technique provides valuable information about the electronic structure of ruthenium nitrosyl complexes. jaea.go.jprsc.org

The UV-Vis spectra of these complexes typically exhibit several absorption bands corresponding to different types of electronic transitions. These can include metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions. mdpi.comnih.gov For example, in ruthenium nitrosyl porphyrin complexes, the UV-Vis spectra show characteristic Q bands and a sharp Soret band. conicet.gov.ar The positions and intensities of these bands are sensitive to the nature of the ligands and the oxidation state of the ruthenium center. Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, allow for the characterization of the electronic spectra of different redox states of the complex. conicet.gov.ar

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structures

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. uol.de This analysis yields the electron density map of the molecule, from which the positions of the individual atoms can be determined. ceitec.cz For example, the single-crystal X-ray structure of a ruthenium nitrosyl porphyrin complex, [(TPP)Ru(NO)(H₂O)]BF₄, established an almost linear Ru-N-O arrangement with an angle of 178.1(3)°. conicet.gov.ar This structural information, including the Ru-N and N-O bond lengths, was crucial in confirming the {RuNO}⁶ configuration. conicet.gov.ar Similarly, X-ray diffraction studies have been used to characterize the structural changes that occur upon reduction of ruthenium nitrosyl complexes, such as the lengthening of the N-O and trans Ru-N bonds and the bending of the Ru-N-O angle. rsc.org

Table of Spectroscopic Data for Ruthenium Trichloronitrosyl and Related Complexes

| Technique | Complex/Species | Key Finding/Parameter | Value | Reference |

| Vibrational Spectroscopy | ||||

| Infrared | [RuCl₂(BRPz₃)(NO)] | ν(NO) | 1870-1900 cm⁻¹ | oup.com |

| Infrared | Ru(II)NO⁺py | ν(NO) | 1928 cm⁻¹ | nih.gov |

| Infrared | Ru(II)NO•py | ν(NO) | 1607 cm⁻¹ | nih.gov |

| Infrared | [Ru(Me₃ researchgate.netaneN₃)(L)(NO)]²⁺ | ν(NO) | 1898 cm⁻¹ | rsc.org |

| Infrared | Reduced [Ru(Me₃ researchgate.netaneN₃)(L)(NO)]⁺ | ν(NO) | 1616 cm⁻¹ | rsc.org |

| NMR Spectroscopy | ||||

| ³¹P NMR | Tris(triphenylphosphine)ruthenium(II) chloride | δ(³¹P) | 28.94 ppm | rsc.org |

| ³¹P NMR | Trans-Ru(dppe)₂Cl₂ | δ(³¹P) | 52.37 ppm, 37.84 ppm | rsc.org |

| EPR Spectroscopy | ||||

| EPR | Oxidized [(OEP)Ru(NO)(H₂O)]²⁺ | giso | 2.0017 | conicet.gov.ar |

| EPR | Reduced [(TPP)Ru(NO)(py)] | g-values | - | conicet.gov.ar |

| EPR | [Ru(Me₃ researchgate.netaneN₃)(L)(NO)]⁺ (RuIINO•) | g-values | [2.030, 1.993, 1.880] | rsc.org |

| UV-Vis Spectroscopy | ||||

| UV-Vis | [(TPP)Ru(NO)(H₂O)]⁺ | Soret Band | ~420 nm | conicet.gov.ar |

| UV-Vis | [(OEP)Ru(NO)(H₂O)]⁺ | Soret Band | ~400 nm | conicet.gov.ar |

| X-ray Crystallography | ||||

| X-ray | [(TPP)Ru(NO)(H₂O)]BF₄ | Ru-N-O angle | 178.1(3)° | conicet.gov.ar |

| X-ray | [(TPP)Ru(NO)(H₂O)]BF₄ | Ru-N bond length | 1.726(3) Å | conicet.gov.ar |

| X-ray | [(TPP)Ru(NO)(H₂O)]BF₄ | N-O bond length | 1.143(4) Å | conicet.gov.ar |

| X-ray | [Ru(Me₃ researchgate.netaneN₃)(L)(NO)]²⁺ | Ru-N-O angle | 172.5(4)° | rsc.org |

| X-ray | Reduced [Ru(Me₃ researchgate.netaneN₃)(L)(NO)]⁺ | Ru-N-O angle | 141.6(2)° | rsc.org |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry serves as a critical tool for the elucidation of the molecular formula and fragmentation patterns of Ruthenium, trichloronitrosyl-. Electrospray ionization mass spectrometry (ESI-MS) is a particularly valuable technique for analyzing organometallic and coordination complexes like trichloronitrosylruthenium. uvic.ca While comprehensive spectral libraries for such compounds are not as established as in other fields, ESI-MS provides essential data for identification. uvic.ca The analysis of ruthenium complexes often involves monitoring specific parent ions and their subsequent fragmentation, which can reveal the compound's structure and the nature of its ligands. rsc.org

The inherent complexity of ruthenium chemistry, including its multiple stable oxidation states and the rich isotopic distribution of the metal, necessitates careful interpretation of the mass spectra. uvic.caresearchgate.net The calculated isotope pattern for a given formula is typically compared with the experimentally obtained signal to confirm the identity of the detected ion. uvic.ca For accurate mass determination, especially with scanning instruments, it is beneficial to analyze a small mass-to-charge (m/z) range around the peak of interest to average more data and improve reliability. uvic.ca

In the context of related ruthenium complexes, ESI-MS has been successfully used to identify species in solution. For instance, studies on ruthenium complexes with various ligands have shown that minimal fragmentation can occur during the ionization process, allowing for the detection of the intact complex ion. uow.edu.au Tandem mass spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. rsc.org This process provides insights into the bonding and connectivity within the molecule.

Table 1: Mass Spectrometry Data for Ruthenium, trichloronitrosyl- and Related Compounds This table is generated based on typical data for related ruthenium compounds, as specific fragmentation data for the title compound is not detailed in the provided search results.

| Compound/Fragment | Formula | Calculated m/z | Observed m/z | Technique | Notes |

|---|---|---|---|---|---|

| Ruthenium(III) trichloride (B1173362) | RuCl₃ | 206.81 | - | - | Represents the core inorganic precursor. nih.gov |

| Trichloronitrosylruthenium | [Ru(NO)Cl₃] | 236.81 | - | ESI-MS | Expected molecular ion peak. |

| Fragment: Loss of NO | [RuCl₃] | 206.81 | - | MS/MS | A plausible primary fragmentation pathway. |

| Fragment: Loss of Cl | [Ru(NO)Cl₂]⁺ | 201.36 | - | MS/MS | Another potential fragmentation pathway. |

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques for confirming the stoichiometry and thermal stability of Ruthenium, trichloronitrosyl-.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (such as C, H, N, and in this case, Ru, Cl) within the compound. nih.gov This data is crucial for verifying the empirical formula. For Ruthenium(III) trichloride (RuCl₃), the theoretical elemental percentages are approximately 48.73% Ruthenium and 51.27% Chlorine. shef.ac.uk For the nitrosyl complex, the presence of nitrogen would be a key indicator. The experimental results are compared against the calculated theoretical values to confirm the purity and composition of the synthesized compound. taylorandfrancis.com

Table 2: Theoretical Elemental Composition

| Compound | Formula | % Ruthenium (Ru) | % Chlorine (Cl) | % Nitrogen (N) | % Oxygen (O) |

|---|---|---|---|---|---|

| Ruthenium(III) trichloride | RuCl₃ | 48.73 | 51.27 | 0.00 | 0.00 |

| Ruthenium, trichloronitrosyl- (anhydrous) | Ru(NO)Cl₃ | 42.56 | 44.78 | 5.90 | 6.74 |

| Ruthenium, trichloronitrosyl- monohydrate | Ru(NO)Cl₃·H₂O | 39.56 | 41.63 | 5.48 | 13.31 |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com This technique is invaluable for determining thermal stability, decomposition pathways, and the presence of solvated molecules like water. mt.commdpi.com A typical TGA curve for a hydrated complex, such as RuCl₃·xH₂O, would show an initial weight loss corresponding to the evaporation of water molecules, followed by subsequent decomposition steps at higher temperatures. wikipedia.orgscirp.org For Ruthenium, trichloronitrosyl- hydrate (B1144303), an initial mass loss would be expected due to the removal of water. funcmater.com Further heating would lead to the decomposition of the complex itself, potentially through the loss of the nitrosyl ligand and then chlorine atoms, ultimately forming a stable residue, often a ruthenium oxide. scirp.orgresearchgate.net The specific temperatures at which these mass loss events occur provide critical information about the compound's thermal stability. mt.com

Table 3: Illustrative Thermogravimetric Analysis (TGA) Data for a Ruthenium Complex This table illustrates the type of data obtained from a TGA experiment on a hydrated ruthenium chloride complex, as specific TGA data for the title compound is not detailed in the provided search results.

| Temperature Range (°C) | Mass Loss (%) | Assignment | Reference |

|---|---|---|---|

| < 200 | ~12-18 | Loss of adsorbed/hydration water (H₂O) | nih.gov |

| > 450 | Variable | Decomposition of the main complex structure | wikipedia.org |

| > 550 | Variable | Ligand combustion and formation of final residue | scirp.orgnih.gov |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry for its balance of accuracy and computational cost, making it well-suited for studying transition metal complexes. DFT calculations are instrumental in exploring the electronic ground state, optimizing molecular geometries, and mapping out potential energy surfaces for chemical reactions involving trichloronitrosylruthenium and related species.

Geometry optimization of nitrosyl complexes such as [Ru(NO)Cl5]2- has been successfully performed using DFT methods. These calculations help in understanding the stable structures and metastable isomers of such compounds chemrxiv.org. DFT-based bonding analysis has been applied to series of [Ru(NO)L5] complexes, where L includes chloride, to provide a theoretical correlation between the ligand field strength and experimentally observed spectroscopic parameters nih.gov. The results of these studies suggest that the singlet spin state of [Ru(II)(NO+)L5] complexes is the most stable nih.gov. Furthermore, DFT calculations have been employed to investigate reaction pathways for various ruthenium-catalyzed processes, such as the oxidative conversion of ammonia (B1221849), providing detailed mechanistic insights into the formation and breaking of bonds at the ruthenium center researchgate.net.

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental measurements to validate the computational model. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra, as demonstrated in studies of various ruthenium(II) and ruthenium(III) complexes chemrxiv.orgchemrxiv.org.

For nitrosylruthenium complexes, DFT calculations have been used to reproduce experimental 99Ru Mössbauer spectroscopic parameters, including the isomer shift (δ) and quadrupole splitting (ΔEQ) nih.gov. The calculated values for a series of [Ru(NO)L5] complexes (L = Br-, Cl-, NH3, CN-) showed excellent agreement with experimental results, accurately reproducing the observed trends nih.gov. Such calculations provide a direct link between the electronic structure and the spectroscopic signature of the molecule. Vibrational frequencies, particularly the characteristic N–O stretching frequency, are also predictable using DFT, which aids in the identification of different linkage isomers (e.g., ground state vs. metastable states) that exhibit distinct vibrational bands rsc.org.

Below is a table of calculated Mössbauer parameters for a series of Ruthenium-Nitrosyl complexes, demonstrating the accuracy of DFT predictions.

| Complex | Calculated Isomer Shift (δ) | Experimental Isomer Shift (δ) | Calculated Quadrupole Splitting (ΔEQ) | Experimental Quadrupole Splitting (ΔEQ) |

| [Ru(NO)Br5]2- | Increase in order Br- < Cl- | Increase in order Br- < Cl- | Increase in order Br- < Cl- | Increase in order Br- < Cl- |

| [Ru(NO)Cl5]2- | < NH3 < CN- | < NH3 < CN- | < NH3 < CN- | < NH3 < CN- |

| [Ru(NO)(NH3)5]3+ | ||||

| [Ru(NO)(CN)5]2- | ||||

| Data derived from trends described in reference nih.gov. |

DFT calculations are highly effective in disentangling the complex interplay of steric and electronic factors that govern the reactivity and selectivity of metal complexes. By systematically modifying ligands in silico, researchers can probe their influence on the properties of the ruthenium center.

In studies of [Ru(NO)L5] complexes, DFT has been used to estimate the ligand field strength (Δo) based on molecular orbital analysis nih.gov. The findings confirmed that the Δo values increase in the order of L = Br-, Cl-, NH3, CN-, consistent with the spectrochemical series. This trend was attributed to the strengthening of the σ-donor and π-acceptor abilities of the ligands. The increase in σ-donation into the Ru dx2-y2 orbital and π-back-donation from the Ru dxz, dyz orbitals was shown to directly impact the electron density along the Ru–NO axis, thereby influencing the Mössbauer parameters nih.gov. Such computational analyses provide a quantitative understanding of how the electronic properties of the ligands trans to the nitrosyl group can modulate the Ru-NO bond and, by extension, its reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of complex systems, including conformational changes, solvent effects, and reaction dynamics.

While extensive MD simulations specifically on trichloronitrosylruthenium are not widely reported, the technique has been applied to related and more complex ruthenium systems. For instance, ab initio molecular dynamics (AIMD) simulations have been used to elucidate the electronic structure of dinitrosyl dithiolate ruthenium complexes, revealing asymmetries within the dinitrosyl moieties, particularly in excited states researchgate.net. Furthermore, TD-DFT-based trajectory surface-hopping molecular dynamics has been employed to investigate the photodissociation mechanism of nitric oxide in other ruthenium nitrosyl complexes acs.org. These simulations revealed that processes like intersystem crossing and dissociation occur on an ultrafast timescale (femtoseconds) and are accompanied by the bending of the NO ligand acs.org. These studies highlight the capability of MD simulations to provide crucial insights into the dynamic processes that are often inaccessible to experimental techniques alone.

Machine Learning Approaches in Ruthenium Complex Property Prediction

Machine learning (ML) is emerging as a powerful tool in chemistry to predict molecular properties and accelerate the discovery of new compounds. By training models on existing experimental data, ML can identify complex structure-property relationships and screen vast chemical spaces for promising candidates.

The application of ML to predict the properties of ruthenium complexes is a growing field of research. Studies have successfully demonstrated the use of various ML models—such as neural networks, Gaussian processes, and random forests—to predict the catalytic performance of ruthenium complexes in hydrogenation reactions rsc.orgrsc.org. In these approaches, chemical descriptors for the catalysts and substrates are generated and used to train models that can predict reaction yields with reasonable accuracy rsc.org.

In another domain, ML models have been developed to predict the biological activity of ruthenium complexes. For the first time, machine learning was extended to the discovery of metal-based medicines by training models on a dataset of 288 modularly synthesized ruthenium arene Schiff-base complexes to predict their antibacterial properties chemrxiv.orgnih.govchemrxiv.orgresearchgate.net. The resulting models successfully predicted new active compounds, increasing the hit rate by over fivefold compared to the original library nih.govchemrxiv.org. Similarly, a data-driven approach was developed to predict the cytotoxicity of over 3,000 ruthenium complexes for anticancer applications, demonstrating a threefold increase in the hit rate compared to random sampling chemrxiv.org. These examples showcase the immense potential of ML to guide the design and discovery of new ruthenium complexes with desired functional properties.

Quantum-Chemical Analysis of Intramolecular Interactions and Stability

For ruthenium nitrosyl complexes, DFT calculations have been employed to investigate the stability of different linkage isomers. A study on [Ru(NO)Cl5]2- and related ammonia complexes explored the energy differences between the stable ground state (Ru-NO), a metastable isomer with the NO ligand coordinated via the oxygen atom (Ru-ON), and another isomer with a side-on η2 coordination chemrxiv.org. The calculations revealed that the energy gap between the stable structure and the Ru-ON isomer is largely independent of the other ligands in the complex, providing fundamental insights into the stability of these photo-switchable states chemrxiv.org.

The table below summarizes the calculated energy gaps between the ground state and metastable isomers for a series of ruthenium nitrosyl complexes.

| Complex | Energy Gap (Stable vs. Ru-ON Isomer) | Energy Gap (Stable vs. Side-on η2 Isomer) |

| trans-[Ru(NO)(NH3)4(imidazole)]3+ | Practically independent of ligand L | Gets slightly smaller if ligand L has π-acceptor properties |

| trans-[Ru(NO)(NH3)4(pyridine)]3+ | Practically independent of ligand L | Gets slightly smaller if ligand L has π-acceptor properties |

| trans-[Ru(NO)(NH3)4(pyrazine)]3+ | Practically independent of ligand L | Gets slightly smaller if ligand L has π-acceptor properties |

| [Ru(NO)(CN)5]2- | Not specified | Not specified |

| [Ru(NO)Cl5]2- | Not specified | Not specified |

| Data derived from trends described in reference chemrxiv.org. |

Furthermore, the analysis of molecular orbitals and charge distribution helps to describe the nature of the Ru-NO bond. Computational studies on various ruthenium nitrosyl complexes indicate that the bonding is best described as a combination of canonical forms, such as [Ru(II)NO+], [Ru(III)NO], and [Ru(IV)NO-], with their relative contributions depending on the other ligands present in the coordination sphere nih.govresearchgate.net. This detailed electronic structure analysis is crucial for understanding the stability and reactivity of the complex.

Catalytic Applications of Ruthenium, Trichloronitrosyl and Its Derivatives

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ruthenium, trichloronitrosyl- based catalysts have demonstrated exceptional performance in this domain, facilitating complex molecular constructions under often mild conditions.

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction with broad applications in organic and polymer chemistry. mdpi.com Ruthenium-based catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have revolutionized this field due to their high activity and functional group tolerance. mdpi.comrsc.orgorganic-chemistry.org The fundamental mechanism involves a series of [2+2] cycloadditions and retro-[2+2] cycloadditions, with a metallacyclobutane as the key intermediate. rsc.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): RCM is a widely used intramolecular reaction for the synthesis of cyclic alkenes, ranging from 5- to 30-membered rings. organic-chemistry.orguwindsor.ca The reaction is often driven by the entropically favored release of a small volatile olefin, such as ethylene, when terminal dienes are used as substrates. uwindsor.ca The development of highly active ruthenium catalysts has enabled the synthesis of complex, functionalized cyclic molecules that were previously challenging to access. caltech.edu For instance, ruthenium catalysts have been successfully employed in on-DNA ring-closing metathesis, expanding the chemical space for DNA-encoded library technology. nih.gov The efficiency of RCM can be influenced by factors such as long-range steric effects in the catalyst's ligand sphere. rsc.org

Cross-Metathesis (CM): This intermolecular variant of olefin metathesis involves the reaction between two different olefins. Ruthenium catalysts have shown high activity in CM reactions, although control of selectivity can be a challenge. d-nb.info Like RCM, CM has also been successfully performed on DNA-conjugated substrates using fast-initiating Grubbs-type ruthenium reagents. nih.gov

Below is a table summarizing representative examples of ruthenium-catalyzed olefin metathesis reactions.

| Catalyst Type | Reaction | Substrate(s) | Product | Key Features |

| Grubbs-type Ru catalysts | Ring-Closing Metathesis (RCM) | Acyclic dienes | Cyclic alkenes | High functional group tolerance, applicable to complex molecule synthesis. organic-chemistry.orgcaltech.edu |

| Grubbs-type Ru catalysts | Cross-Metathesis (CM) | Two different olefins | New olefin products | High activity, used in on-DNA reactions. nih.govd-nb.info |

| NHC-ligated Ru catalysts | Ring-Closing Metathesis (RCM) | Dienes | Cyclic alkenes | Accelerated by long-range steric effects. rsc.org |

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a highly efficient and regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govchalmers.se This reaction complements the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), which selectively yields 1,4-disubstituted triazoles. organic-chemistry.org The RuAAC reaction is notable for its broad substrate scope, tolerating both terminal and internal alkynes. organic-chemistry.orgnih.govresearchgate.net

The catalytic cycle is proposed to proceed through the oxidative coupling of the azide (B81097) and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. organic-chemistry.orgnih.govresearchgate.net Ruthenium(II) complexes, particularly those containing a pentamethylcyclopentadienyl (Cp*) ligand, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)], have proven to be highly effective catalysts for this transformation. organic-chemistry.orgnih.govresearchgate.net These catalysts are active at ambient temperatures, making them suitable for reactions with thermally sensitive substrates. organic-chemistry.org

The RuAAC reaction has found applications in various fields, including medicinal chemistry, materials science, and bioorganic chemistry. organic-chemistry.orgchalmers.se

The following table presents examples of substrates used in RuAAC reactions.

| Catalyst | Azide | Alkyne | Product |

| [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | Primary and secondary azides | Terminal alkynes | 1,5-disubstituted 1,2,3-triazoles |

| [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] | Organic azides | Internal alkynes | Fully substituted 1,2,3-triazoles |

Ruthenium-based catalysts are highly effective for the hydrogenation of a variety of unsaturated compounds, including those derived from renewable biomass. nih.govfrontiersin.org The hydrogenation of biomass-derived platform molecules is a key step in the production of biofuels and bio-based chemicals.

Biomass-Derived Feedstocks: Ruthenium catalysts have been extensively studied for the hydrogenation of levulinic acid (LA), a key biomass-derived platform chemical, to γ-valerolactone (GVL), a valuable biofuel and chemical intermediate. nih.govfrontiersin.org Both homogeneous and heterogeneous ruthenium catalysts have been employed for this transformation, often under aqueous conditions. nih.govfrontiersin.org Ruthenium's ability to efficiently hydrogenate the keto group of LA under relatively mild conditions makes it a preferred catalyst for this reaction. nih.govfrontiersin.org Furthermore, ruthenium nanoparticles confined within cyclodextrin-based polymers have been shown to be highly active and robust catalysts for the aqueous-phase hydrogenation of other biomass-derived compounds like 2-furaldehyde. rsc.org The selectivity of these hydrogenations can sometimes be controlled by external stimuli, such as the presence of CO₂, which can reversibly switch the catalytic activity for the hydrogenation of specific functional groups. nih.gov

Styrene: While the search results focus more on biomass, the principles of ruthenium-catalyzed hydrogenation are broadly applicable. Ruthenium complexes are known to catalyze the hydrogenation of alkenes. For instance, parts-per-million levels of ruthenium compounds can catalyze the chain-walking reaction of terminal alkenes to form internal alkenes, which can then be hydrogenated. csic.es

The table below provides examples of ruthenium-catalyzed hydrogenation reactions.

| Catalyst System | Substrate | Product | Key Findings |

| Ru/HAP | Levulinic Acid | γ-Valerolactone | High activity and selectivity in aqueous media. nih.gov |

| Ru/ZrO₂ | Levulinic Acid | γ-Valerolactone | High turnover frequencies in aqueous phase hydrogenation. frontiersin.org |

| Poly(CTR-β-CD) Ru(0) | 2-Furaldehyde | Furfuryl alcohol | High reactivity and robustness in aqueous phase under mild conditions. rsc.org |

| Ru@PGS | Furfural acetone (B3395972) | Ketone or saturated alcohol | Selectivity can be switched by the presence or absence of CO₂. nih.gov |

| CNN pincer Ru complexes | Furfural, 5-(hydroxymethyl)furfural | Corresponding alcohols | High catalytic activity in transfer hydrogenation. rsc.org |

Ruthenium catalysts, often utilizing ruthenium trichloride (B1173362) (RuCl₃) as a precursor, are versatile reagents for a range of oxidation reactions. organic-chemistry.org The active oxidizing species is often a higher-valent ruthenium oxide, such as ruthenium tetroxide (RuO₄), generated in situ from a co-oxidant. organic-chemistry.org

Syn-Dihydroxylation: Ruthenium-catalyzed syn-dihydroxylation of olefins provides a valuable route to 1,2-diols. researchgate.netorganic-chemistry.org An improved protocol using catalytic amounts of RuO₄ under acidic conditions allows for the efficient hydroxylation of various olefins with minimal side products. organic-chemistry.orgorganic-chemistry.org

Alkene Cleavage: Ruthenium catalysts can oxidatively cleave alkenes to produce carboxylic acids or aldehydes, depending on the reaction conditions and the substitution pattern of the alkene. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov The use of RuCl₃ in combination with oxidants like sodium periodate (B1199274) (NaIO₄) or Oxone® allows for the efficient cleavage of both styrenes and aliphatic olefins. organic-chemistry.orgnih.gov Notably, these methods can often convert non-fully substituted olefins to aldehydes rather than carboxylic acids, offering a valuable synthetic tool. organic-chemistry.orgnih.gov

Alcohol Oxidation: Ruthenium complexes are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. nih.govrsc.orgfairfield.edugoogle.com For example, a heterogeneous Ru/C catalyst can efficiently oxidize alcohols under an oxygen atmosphere without the need for additives. rsc.org Homogeneous catalysts, such as RuCl₂(PPh₃)₃, can catalyze the oxidation of alcohols using a hydrogen acceptor like acetone in a process known as transfer hydrogenation. fairfield.edu

The following table summarizes various ruthenium-catalyzed oxidation reactions.

| Catalyst System | Reaction | Substrate | Product |

| RuO₄ (catalytic) | syn-Dihydroxylation | Olefins | syn-Diols |

| RuCl₃/NaIO₄ or RuCl₃/Oxone® | Alkene Cleavage | Alkenes | Aldehydes or Carboxylic Acids |

| Ru/C | Alcohol Oxidation | Primary and secondary alcohols | Aldehydes and ketones |

| RuCl₂(PPh₃)₃ | Alcohol Oxidation (Transfer Hydrogenation) | Alcohols | Aldehydes or ketones |

The hydration of nitriles to amides is an important transformation in organic synthesis, providing access to a key functional group found in many biologically active molecules and polymers. rsc.orgrug.nl Ruthenium-based catalysts have emerged as highly efficient promoters of this reaction, often operating under mild and neutral conditions. rsc.orgrsc.orgorganic-chemistry.org

Both homogeneous and heterogeneous ruthenium catalysts have been developed for nitrile hydration. For instance, ruthenium pincer complexes with a dearomatized pyridine (B92270) backbone can catalyze the hydration of a wide variety of aliphatic and aromatic nitriles at room temperature in the absence of additives. rsc.orgrug.nl The proposed mechanism involves a metal-ligand cooperative binding and activation of the nitrile. rsc.orgrug.nl Heterogeneous systems, such as chitin-supported ruthenium (Ru/chitin) and ruthenium hydroxide (B78521) supported on alumina (B75360) (Ru(OH)ₓ/Al₂O₃), are also highly effective and offer the advantage of easy catalyst separation and recycling. rsc.orgorganic-chemistry.org These catalysts are compatible with a range of functional groups and can be used for gram-scale synthesis. rsc.org

The table below highlights different ruthenium catalysts used for nitrile hydration.

| Catalyst System | Substrate Scope | Key Features |

| Ruthenium pincer complexes | Wide variety of aliphatic and (hetero)aromatic nitriles | Operates at room temperature without additives. rsc.orgrug.nl |

| Chitin-supported ruthenium (Ru/chitin) | Nitriles with various functional groups (olefins, aldehydes, esters) | Aqueous conditions, catalyst is recyclable. rsc.org |

| Ruthenium hydroxide on alumina (Ru(OH)ₓ/Al₂O₃) | Activated and unactivated nitriles | Heterogeneous catalyst, high selectivity and conversion in water, recyclable. organic-chemistry.org |

| RuX₂(L)ₙ complexes | Nitrile derivatives | Aqueous reaction medium, can be heated for faster reaction. google.com |

The direct functionalization of otherwise inert C-H bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. bohrium.comutc.edu Ruthenium-based catalysts, particularly ruthenium(II) complexes, have played a significant role in the advancement of C-H activation chemistry. bohrium.comnih.govnih.govmdpi.com

Ruthenium catalysts can promote a variety of C-H functionalization reactions, including arylation, alkenylation, and annulation. mdpi.com The mechanism of ruthenium-catalyzed C-H activation can proceed through different pathways, including oxidative addition and deprotonation. mdpi.com The use of directing groups on the substrate often helps to control the regioselectivity of the C-H activation. bohrium.com

For example, (arene)ruthenium(II) complexes featuring a bidentate phosphino-sulfonate ligand have been shown to promote the selective C(3)-alkylation of saturated cyclic amines via activation of a sp³ C-H bond. nih.gov This reaction proceeds through an initial dehydrogenation of the amine followed by a hydrogen autotransfer process. nih.gov Ruthenium-catalyzed σ-activation has also been developed for the remote meta-selective C-H functionalization of arenes. bohrium.com

The table below provides an overview of ruthenium-catalyzed C-H activation and functionalization.

| Catalyst Type | Reaction | Substrate | Key Features |

| Ruthenium(II) complexes | Arylation, Alkenylation, Annulation | Aromatic and heteroaromatic compounds | Enables direct C-C bond formation. mdpi.com |

| (Arene)ruthenium(II) complexes | C(3)-alkylation of cyclic amines | Saturated cyclic amines and aldehydes | Highly regioselective sp³ C-H activation. nih.gov |

| Ruthenium catalysts | meta-selective C-H functionalization | Arenes | Utilizes σ-activation strategy. bohrium.com |

Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved stability. Ruthenium-based heterogeneous catalysts are employed in a range of industrial applications.

Ruthenium catalysts supported on various materials are crucial in several industrial processes due to their high activity and stability. ecorganics.org The choice of support material, such as titania (TiO₂), zirconia (ZrO₂), and alumina (Al₂O₃), can significantly influence the catalyst's performance by enhancing stability and the dispersion of ruthenium nanoparticles. ecorganics.orgnih.gov

One significant application is in the methanation of carbon dioxide (CO₂), a process that converts CO₂ and hydrogen (H₂) to methane (B114726) (CH₄). mdpi.com Ruthenium is one of the most active catalysts for this reaction. mdpi.com The catalytic activity and selectivity towards methane are highly dependent on the dispersion of the metallic ruthenium, the nature of the support, and the presence of promoters. mdpi.com For instance, Ru/TiO₂ catalysts have been investigated for low-temperature CO₂ methanation. mdpi.com

Another key industrial application is the hydrogenation of aromatic amines to produce cycloaliphatic amines. google.com A supported ruthenium catalyst comprising ruthenium on a support of hydroxides and/or hydrated oxides of chromium and manganese has been developed for this purpose. google.com This catalyst demonstrates high efficacy in the nuclear hydrogenation of both mononuclear and polynuclear polyfunctional aromatic amines. google.com

Furthermore, ruthenium supported on activated carbon cloth (Ru/ACC) has been explored as an electrocatalyst for the hydrogenation and hydrodeoxygenation of phenolic compounds derived from bio-oil. rsc.org This process operates under mild conditions and offers a pathway for upgrading bio-oil into more stable and valuable products. rsc.org The method of catalyst preparation, such as incipient wetness impregnation or cation exchange, and the choice of ruthenium precursor, like ruthenium(III) chloride or ruthenium(III) nitrosyl nitrate (B79036), have been shown to affect the catalyst's activity. rsc.org

Table 2: Industrial Applications of Ruthenium-Supported Catalysts

| Industrial Process | Catalyst Support | Key Features |

|---|---|---|

| CO₂ Methanation | Titania (TiO₂), Alumina (Al₂O₃), etc. | Ruthenium is a highly active catalyst; performance depends on metal dispersion and support type. mdpi.com |

| Hydrogenation of Aromatic Amines | Chromium and Manganese Oxides/Hydroxides | Effective for producing cycloaliphatic amines from various aromatic amines. google.com |

Electrocatalysis and Photocatalysis

Ruthenium complexes, including derivatives of ruthenium, trichloronitrosyl-, play a pivotal role in the development of sustainable energy technologies through electrocatalysis and photocatalysis. These processes aim to convert chemical and light energy into storable fuels or electricity.

The oxidation of water to produce oxygen, protons, and electrons is a critical half-reaction in water splitting for hydrogen fuel production. wikipedia.org Developing efficient and robust water oxidation catalysts (WOCs) is a major scientific challenge. wikipedia.org A number of molecular ruthenium complexes have been identified as active catalysts for this reaction. wikipedia.org

Notably, mononuclear ruthenium complexes featuring specific ligand architectures have demonstrated exceptionally high catalytic activity. recercat.cat For example, the complex [Ru(bda)(isoq)₂] (where H₂bda is 2,2´-bipyridine-6,6´-dicarboxylic acid and isoq is isoquinoline) exhibits a turnover frequency (TOF) exceeding 300 s⁻¹, which is comparable to that of Photosystem II, the natural water-oxidizing enzyme. recercat.cat The mechanism is believed to involve a seven-coordinated ruthenium intermediate, and the high oxidation state of Ru(V) is thought to trigger the formation of the O-O bond. recercat.catnih.gov

The stability of these molecular catalysts is a key consideration. While some complexes show high turnover numbers (TONs), others can undergo degradation over time. wikipedia.org Efforts to enhance stability include the design of robust ligand frameworks that can stabilize high oxidation states of ruthenium. wikipedia.org The anchoring of molecular ruthenium catalysts onto conductive surfaces, such as multiwalled carbon nanotubes (MWCNTs), represents a promising strategy to create durable electroanodes for water oxidation. ru.nl

Table 3: Performance of a Molecular Ruthenium Water Oxidation Catalyst

| Catalyst | Oxidant | Turnover Frequency (TOF) | Turnover Number (TON) |

|---|

Data sourced from a study on a mononuclear ruthenium complex. recercat.cat

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis and chemical biology, enabling a wide range of chemical transformations under mild conditions. scispace.comnih.gov This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes with organic substrates. nih.gov Ruthenium polypyridyl complexes, exemplified by [Ru(bpy)₃]²⁺ (where bpy is 2,2´-bipyridine), are among the most extensively studied and utilized photocatalysts in this field. nih.govresearchgate.net

The process begins with the photoexcitation of the ruthenium complex, typically through a metal-to-ligand charge transfer (MLCT) transition, to generate a long-lived excited state (*[Ru(bpy)₃]²⁺). nih.gov This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in either oxidative or reductive quenching cycles with a substrate. scispace.com

Ruthenium-based photoredox catalysis has been successfully applied to a variety of bond-forming and bond-cleaving reactions. scispace.com These reactions can often be conducted in complex biological environments, including within live cells, highlighting the potential of this technology for bioorthogonal chemistry. scispace.com The use of low-intensity visible light (e.g., 450 nm) is sufficient to drive these reactions, minimizing phototoxicity. scispace.com To improve catalyst recovery and reuse, [Ru(bpy)₃]²⁺ has been anchored to macromolecular supports, such as dendrimers, and utilized in continuous flow reactors with recovery by nanofiltration. rsc.org

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that offers the promise of low-cost solar energy conversion. researchgate.netexlibrisgroup.com A key component of a DSSC is the sensitizer (B1316253) dye, which absorbs sunlight and injects electrons into a wide band-gap semiconductor, typically titanium dioxide (TiO₂). sigmaaldrich.commdpi.com Ruthenium complexes have been at the forefront of sensitizer development for DSSCs, demonstrating high power conversion efficiencies (PCE) and excellent stability. researchgate.netexlibrisgroup.comresearchgate.net

Ruthenium-based dyes, such as the N-3 dye and its derivatives like N-719, are known for their broad absorption in the visible spectrum, which is a result of both metal-to-ligand charge transfer (MLCT) and ligand-centered charge transfer (LCCT) transitions. sigmaaldrich.com These dyes are chemically adsorbed onto the surface of the TiO₂ nanoparticles. sigmaaldrich.com Upon light absorption, an electron is excited and rapidly injected from the dye's excited state into the conduction band of the TiO₂, initiating the flow of electric current. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ruthenium, trichloronitrosyl- |

| N-hydroxyphthalimide diazoacetate |

| Ruthenium(III) chloride |

| Ruthenium(III) nitrosyl nitrate |

| 2,2´-bipyridine-6,6´-dicarboxylic acid |

| Isoquinoline |

| 2,2´-bipyridine |

| Titanium dioxide |

| Zirconia |

| Alumina |

| Methane |

| Carbon dioxide |

| Hydrogen |

| Oxygen |

| N-3 dye |

Biological and Biomedical Research Applications

Anticancer Properties and Interactions with Biological Targets

Ruthenium complexes are recognized as promising alternatives to traditional platinum-based anticancer drugs, offering the potential for improved selectivity and reduced side effects. nih.govnih.gov The anticancer activity of ruthenium compounds is often attributed to their ability to interact with and damage biological macromolecules within cancer cells. cymitquimica.com

Development of Ruthenium-Based Chemotherapeutic Agents

The development of ruthenium-based chemotherapeutics is a rapidly advancing field. bhu.ac.in While no ruthenium anticancer drug has been commercialized yet, several candidates, such as BOLD-100 and TLD-1433, have entered clinical trials. wikipedia.org The design of these complexes often aims to mimic the action of platinum drugs by targeting DNA, though newer compounds exhibit a variety of mechanisms, including the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum stress. wikipedia.org

Researchers have synthesized and evaluated numerous ruthenium(II) and ruthenium(III) complexes, demonstrating their antitumor activity in various cancer cell lines and animal models. nih.govnih.gov Some of these agents exert direct cytotoxic effects on primary tumors, while others are more effective at inhibiting metastasis. nih.gov The versatility of ruthenium's coordination chemistry allows for the fine-tuning of its complexes' properties to enhance their anticancer profiles. nih.gov For instance, half-sandwich Ru-arene complexes have emerged as a prominent platform, showing increased selectivity towards cancer cells and reduced toxicity to normal cells compared to platinum-based drugs. nih.gov

A notable strategy in the development of ruthenium chemotherapeutics is the "prodrug" approach. This involves designing complexes that are relatively inert and non-toxic in the bloodstream but become activated upon reaching the specific microenvironment of a tumor, which is often characterized by lower pH and oxygen levels. nih.govnih.gov This targeted activation is a key advantage that could minimize systemic side effects.

Interactive Table: Examples of Ruthenium-Based Anticancer Drug Candidates

| Compound Name | Status | Primary Mechanism of Action | Target Cancers (in studies) |

|---|---|---|---|

| BOLD-100 | Clinical Trials | Endoplasmic reticulum stress, ROS generation | Various solid tumors |

| TLD-1433 | Clinical Trials | Photodynamic therapy | Bladder cancer |

| NAMI-A | Clinical Trials | Anti-metastatic | Lung cancer |

Photoactivated Chemotherapy (PACT) and Photodynamic Therapy (PDT) Applications

Photoactivated chemotherapy (PACT) and photodynamic therapy (PDT) are innovative cancer treatment modalities that utilize light to selectively activate a photosensitive agent at the tumor site. nih.govnih.gov Ruthenium complexes, particularly ruthenium(II) polypyridyl complexes, are excellent candidates for these therapies due to their unique photochemical and photophysical properties. nih.govnih.gov

In PACT, a ruthenium-based prodrug is administered and, upon irradiation with light of a specific wavelength, undergoes a photosubstitution reaction. nih.govnih.gov This reaction cleaves a coordination bond, releasing a cytotoxic ligand or generating a reactive ruthenium species that can kill cancer cells. nih.govnih.gov This approach offers remarkable spatiotemporal control, as the drug is only activated where the light is applied, minimizing damage to healthy tissues. nih.gov

PDT, on the other hand, involves a photosensitizer that, when activated by light, transfers energy to molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen. rsc.orgnih.gov These ROS are cytotoxic and can induce cell death in the surrounding tumor tissue. nih.gov Ruthenium complexes have been developed as effective photosensitizers for PDT, with some designed to specifically target mitochondria, the cell's primary source of ROS generation, thereby enhancing therapeutic efficacy. rsc.org Researchers are also exploring ruthenium compounds that can be activated by near-infrared (NIR) light, which can penetrate deeper into tissues, for treating more aggressive cancers like melanoma. nih.gov

Interactions with Nucleic Acids and Proteins (e.g., DNA Binding)

The biological activity of many ruthenium complexes, including their anticancer effects, is linked to their ability to interact with and bind to crucial biomolecules such as nucleic acids and proteins. rsc.org While initially thought to mimic platinum drugs by primarily targeting DNA, it is now understood that the mechanisms of action for ruthenium compounds are more diverse. wikipedia.orgrsc.org

Ruthenium complexes can bind to DNA through various modes, including intercalation between base pairs and covalent binding to the nucleobases, particularly guanine. wikipedia.org This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. mdpi.com The specific nature of this binding is influenced by the ligands surrounding the ruthenium center. For instance, ruthenium diamine complexes have been shown to form adducts with guanine. wikipedia.org

In addition to DNA, proteins are now recognized as significant targets for ruthenium-based drugs. rsc.orgnih.gov Ruthenium complexes can bind to proteins, including serum proteins like albumin and transferrin, which can influence their transport and bioavailability. wikipedia.orgnih.gov Some ruthenium compounds have been shown to bind to specific proteins involved in cancer progression. For example, ruthenium(II) tris(bipyridine) complexes have been designed as "protein surface mimetics" that can recognize and bind to the surface of proteins like cytochrome c, potentially inhibiting protein-protein interactions crucial for cell survival. d-nb.infonih.gov Furthermore, crystallographic studies have revealed that some ruthenium complexes can directly coordinate to amino acid residues on the surface of proteins. rsc.org

Antimicrobial Activities (Antibacterial and Antifungal)

The rise of antimicrobial resistance has spurred the search for new classes of drugs, and ruthenium complexes have emerged as promising candidates. nih.govrsc.org Their unique chemical properties and modes of action offer potential advantages over traditional organic antibiotics. nih.gov